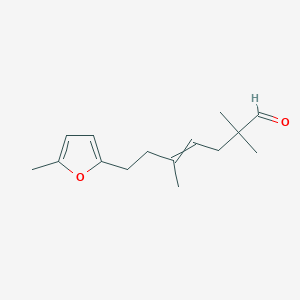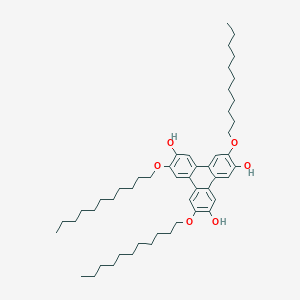
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol is a chemical compound with the molecular formula C51H78O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to the triphenylene core
Métodos De Preparación
The synthesis of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol typically involves the following steps:
Starting Materials: The synthesis begins with triphenylene as the core structure.
Alkylation: The triphenylene core is alkylated with undecyl bromide in the presence of a base such as potassium carbonate to introduce the undecyloxy groups.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the triphenylene core.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol involves its interaction with molecular targets through its hydroxyl and undecyloxy groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol can be compared with other similar compounds such as:
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar structure but with pentoxy groups instead of undecyloxy groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains six hydroxyl groups and no alkyl groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy): Similar structure with pentyloxy groups.
The uniqueness of this compound lies in its specific combination of undecyloxy and hydroxyl groups, which confer distinct physical and chemical properties compared to its analogs .
Propiedades
Número CAS |
921938-33-2 |
|---|---|
Fórmula molecular |
C51H78O6 |
Peso molecular |
787.2 g/mol |
Nombre IUPAC |
3,7,10-tri(undecoxy)triphenylene-2,6,11-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)41-35-47(53)50(56-32-29-26-23-20-17-14-11-8-5-2)38-44(41)45-39-51(48(54)36-42(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
Clave InChI |
KSQBFGRIBDKJNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCCCCCC)OCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
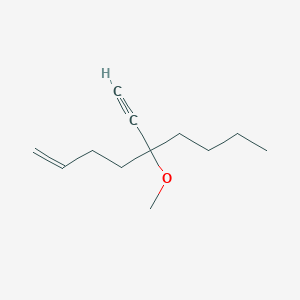
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
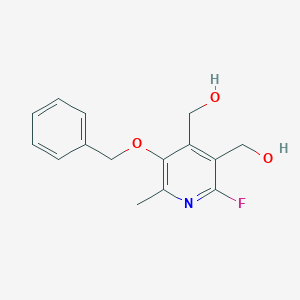
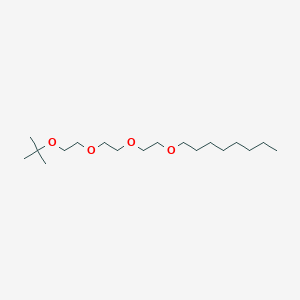
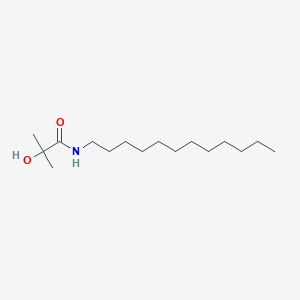
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
